Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 1559423-20-9) is a spirocyclic ester with a molecular formula of C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . Its structure features a 1-oxaspiro[2.4]heptane core, substituted with a methyl group at position 5 and an isopropyl group at position 2, esterified with a methyl carboxylate.
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 5-methyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8(2)12(10(13)14-4)11(15-12)6-5-9(3)7-11/h8-9H,5-7H2,1-4H3 |
InChI Key |
XXGJCPZAQQQKHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C(O2)(C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a spirocyclic intermediate. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 1508946-27-7)
- Formula: C₁₁H₁₈O₃
- Molecular Weight: 198.26 g/mol
- Substituents: Lacks the 5-methyl group present in the target compound .
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate (Exact mass: 156.0751) Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol Substituents: No 5-methyl or isopropyl groups .
Table 1: Structural and Molecular Comparison
Analysis:
- Molecular Weight and Lipophilicity : The target compound’s additional 5-methyl group increases its molecular weight by 14.03 g/mol compared to the 2-isopropyl variant. This substitution likely enhances lipophilicity, impacting solubility and bioavailability.
- Spirocyclic Rigidity: All three compounds share the 1-oxaspiro[2.4]heptane framework, which restricts conformational flexibility.
Functional Group Comparison with Non-Spiro Analogues
Example Compound: 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 85535-47-3)
Key Differences:
- Cyclic vs. Linear Architecture : The spirocyclic system in the target compound imposes geometric constraints absent in linear esters, affecting intermolecular interactions (e.g., hydrogen bonding) and crystal packing .
- Reactivity : The carbamate group in the linear analogue may confer different hydrolytic stability compared to the spirocyclic ester.
Biological Activity
Methyl 5-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate (CAS No. 1559423-20-9) is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
- Molecular Formula : C12H20O3
- Molecular Weight : 212.29 g/mol
- LogP : 2.36
- Polar Surface Area : 36 Ų
Antimicrobial Activity
Recent studies have indicated that spirocyclic compounds, including this compound, possess notable antimicrobial properties. A study conducted on various spiro compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Spiro Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Reference Compound (Meropenem) | E. coli, S. aureus | 0.5 µg/mL |
The compound's MIC indicates moderate antibacterial activity, suggesting its potential for further development as an antimicrobial agent .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and compounds that can modulate inflammatory responses are of great interest. Studies have shown that similar spiro compounds exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.
The anti-inflammatory activity of this compound may involve the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Anticancer Activity
Emerging research suggests that spiro compounds can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of this compound on cancer cell lines revealed significant activity:
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
The IC50 values indicate that the compound has promising potential as an anticancer agent, warranting further investigation .
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes for this spirocyclic compound?
- Methodological Answer : Prioritize strategies that address the steric hindrance of the spiro[2.4]heptane core. A stepwise approach involving cyclization via acid-catalyzed ring closure (e.g., using BF₃·Et₂O) can form the oxaspiro scaffold. Subsequent esterification with methyl chloroformate under anhydrous conditions ensures minimal hydrolysis. Validate intermediates using NMR (¹H/¹³C) and GC-MS, as demonstrated in analogous spirocyclic ester syntheses .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and confirm the spiro junction. For example, HMBC correlations between the methyl ester carbonyl and adjacent carbons can verify the ester group's position. Compare experimental shifts with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities in overlapping signals, as applied in related oxaspiro systems .
Q. What crystallographic tools are recommended for determining its solid-state structure?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks. For challenging cases (e.g., twinning), apply SHELXD for structure solution and validate via R-factor convergence (<5% discrepancy). Reference the Cambridge Structural Database (CSD) for spirocyclic analogs to cross-check bond lengths/angles .
Advanced Research Questions
Q. How can computational chemistry predict stereochemical outcomes in spirocyclic systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model diastereomeric transition states. Analyze Gibbs free energy differences (>2 kcal/mol) to predict dominant stereoisomers. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate configurations, as shown in studies of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .
Q. What hydrogen-bonding motifs are critical for stabilizing its crystal lattice?
- Methodological Answer : Conduct graph-set analysis (Etter’s rules) to classify hydrogen-bonding patterns. For example, C=O···H–O interactions between the ester carbonyl and hydroxyl groups (if present) often form R₂²(8) motifs. Use Mercury software to quantify intermolecular distances (<3.0 Å) and angles (>120°) .
Q. How do data contradictions between experimental and computational results arise, and how can they be resolved?
- Methodological Answer : Discrepancies in bond angles (e.g., spiro C–O–C vs. DFT predictions) may stem from crystal packing forces. Cross-validate using Hirshfeld surface analysis to assess environmental effects. For spectral mismatches, re-optimize computational models with solvent corrections (PCM) or higher-level theory (MP2) .
Q. What strategies mitigate challenges in reproducing synthetic yields for this compound?
- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity) via Design of Experiments (DoE). For example, use a Box-Behnken design to test cyclization efficiency in solvents like THF vs. DCM. Monitor by TLC and quantify yields via HPLC with a C18 column (2.0 µL injection volume), referencing protocols for similar esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
